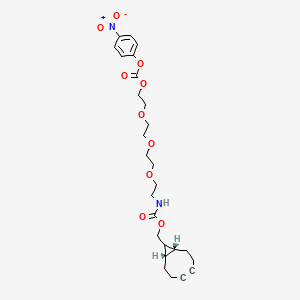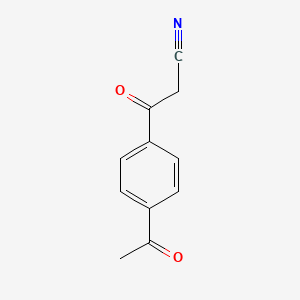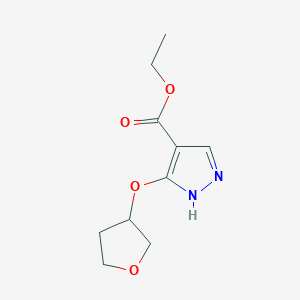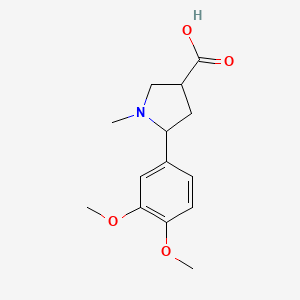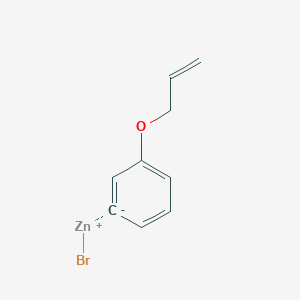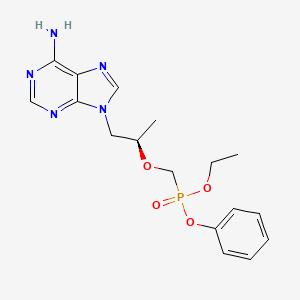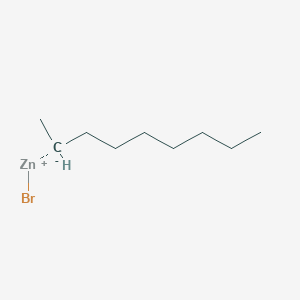![molecular formula C8H9N3O B14884555 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that combines the unique structural features of bicyclo[1.1.1]pentane and 1,2,3-triazole. The bicyclo[1.1.1]pentane moiety is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry and materials science . The 1,2,3-triazole ring is a versatile heterocycle commonly used in click chemistry due to its stability and bioisosteric properties .
Métodos De Preparación
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Click Chemistry: The 1,2,3-triazole ring is often introduced using click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Análisis De Reacciones Químicas
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position, using reagents like alkyl halides.
Major products from these reactions include carboxylic acids, alcohols, and substituted triazoles .
Aplicaciones Científicas De Investigación
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly as a bioisostere for phenyl rings.
Materials Science: Its rigidity and strain make it useful in the design of molecular rods and other materials with specific mechanical properties.
Biological Studies: The triazole ring’s stability and bioisosteric properties make it useful in studying enzyme inhibition and other biological processes.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the structure of natural substrates or by binding to active sites . The bicyclo[1.1.1]pentane moiety adds rigidity, potentially enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other bicyclo[1.1.1]pentane derivatives and triazole-containing molecules. Compared to these, 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde offers a unique combination of rigidity and versatility:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the rigid, strained structure but may lack the versatile reactivity of the triazole ring.
Triazole-Containing Molecules: These compounds offer similar stability and bioisosteric properties but may not have the same rigidity and strain as those with the bicyclo[1.1.1]pentane moiety.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
1-(1-bicyclo[1.1.1]pentanyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C8H9N3O/c12-5-7-4-11(10-9-7)8-1-6(2-8)3-8/h4-6H,1-3H2 |
Clave InChI |
MPGOSFMNXJCCBI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)N3C=C(N=N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
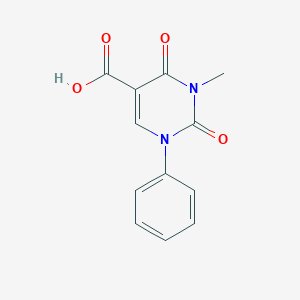
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
